6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, also known as 6-Bromo-1-indanone, is an organic compound with a molecular weight of 211.07 g/mol. It is a colorless, crystalline solid that is soluble in organic solvents, including ethanol, chloroform, and acetone. 6-Bromo-1-indanone has a variety of uses, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used in laboratory experiments to study the mechanism of action of various drugs.
Scientific Research Applications
Synthesis and Properties of Related Compounds
- 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have been utilized in the synthesis of various brominated compounds with potential photochromic and photomagnetic properties. For instance, researchers synthesized and studied the properties of brominated bi-1H-indene derivatives, demonstrating significant changes in properties when hydrogen atoms in the methyl group on benzene rings were substituted by bromines (Chen et al., 2010).
Key Intermediate in Synthesis of Biologically Active Compounds
- The compound has been recognized as an important intermediate in the synthesis of biologically active compounds. The stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, closely related to this compound, have been synthesized and studied for their configurations, providing insights into their use in the synthesis of biologically relevant molecules (Prysiazhnuk et al., 2021).
Investigation into Stability and Reactivity
- Research has also focused on investigating the stability and reactivity of compounds structurally similar to this compound. For example, the stability of alkoxy-substituted inden-2-ones was studied, revealing insights into the stability factors of such compounds, which is essential for their application in various chemical syntheses (Bradshaw et al., 1991).
Involvement in Ring Enlargement Reactions
- This compound has been involved in chemical reactions leading to ring enlargement. An N-heterocyclic carbene derived from indazole reacted with 2-bromo-2,3-dihydro-1Η-inden-1-one, leading to a hydroxyspiro[cinnoline-3,2'-inden]-1'-one through ring enlargement, highlighting its role in complex organic transformations (Schmidt et al., 2008).
Role in Synthesis of Phosphonates
- It has been used in the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, showcasing its utility in creating compounds with potential applications in various fields, including medicinal chemistry (Reddy et al., 2014).
Application in Kinetic and Thermodynamic Studies
- The compound has been a subject of kinetic and thermodynamic studies. Researchers synthesized dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate and conducted a detailed study of its kinetics and mechanism of formation, highlighting the importance of understanding the behavior of such compounds under different conditions (Asheri et al., 2016).
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-2H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFWUKQMDXTIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67159-84-6 | |
Record name | 6-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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